

Solubility of 1-Methyl-7-nitroisatoic Anhydride in DMSO: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

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This technical guide provides an in-depth overview of the solubility of **1-Methyl-7-nitroisatoic anhydride** (1M7) in dimethyl sulfoxide (DMSO). 1M7 is a crucial reagent for probing RNA structure using Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry.[1][2][3] Its solubility in a suitable solvent is paramount for the successful application of this technique. DMSO is the solvent of choice for preparing 1M7 stock solutions due to its ability to dissolve the compound at high concentrations.

Quantitative Solubility Data

The solubility of **1-Methyl-7-nitroisatoic anhydride** in DMSO has been reported by various suppliers and in research literature. The following table summarizes the available quantitative data. It is important to note that the use of anhydrous (dry) DMSO is critical, as the presence of moisture can significantly reduce the solubility of **1**M7.[4]



Solubility Value	Molar Concentration (mM)	Source	Notes
50 mg/mL	225.07 mM	MedchemExpress[5]	Requires sonication; hygroscopic nature of DMSO emphasized. [5]
44 mg/mL	198.06 mM	Selleck Chemicals[4] [7][8]	Use of fresh, moisture-free DMSO is recommended.[4]
Soluble to 100 mM	100 mM	R&D Systems[9]	
100 mM Stock Solution	100 mM	Turner et al. (2013)[2]	Sufficient for thousands of probing reactions.[2]

Experimental Protocols

The following section details the methodologies for preparing and using 1M7 solutions in DMSO for SHAPE experiments.

Preparation of 1M7 Stock Solution in DMSO

A common practice in SHAPE experiments is the preparation of a concentrated stock solution of 1M7 in anhydrous DMSO, which is then diluted to the final working concentration in the reaction mixture.

Materials:

- 1-Methyl-7-nitroisatoic anhydride (1M7) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath (optional, but recommended)



Appropriate personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

- Weighing 1M7: Accurately weigh the desired amount of 1M7 powder in a microcentrifuge tube.
- Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
- Dissolution: Vortex the mixture vigorously to facilitate dissolution. If the compound does not fully dissolve, sonication may be required.[6]
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] The solution is typically stable for at least one month at -20°C and up to six months at -80°C when protected from light.[5]

General Protocol for RNA Modification with 1M7 (SHAPE Chemistry)

This protocol provides a general workflow for using a 1M7-DMSO solution to probe RNA structure.

Procedure:

- RNA Refolding: The target RNA is first denatured and then refolded in an appropriate buffer to allow it to adopt its native secondary and tertiary structures.
- Preparation of Reaction Mix: The folded RNA is then added to a reaction buffer, typically containing HEPES, MgCl₂, and NaCl.
- Addition of 1M7: A small volume of the 1M7-DMSO stock solution is added to the RNAcontaining reaction mixture to initiate the modification reaction. A control reaction with pure DMSO (no 1M7) is run in parallel.[5]
- Incubation: The reaction is incubated at 37°C for a specific period, which can be optimized depending on the RNA and the desired extent of modification.[5]

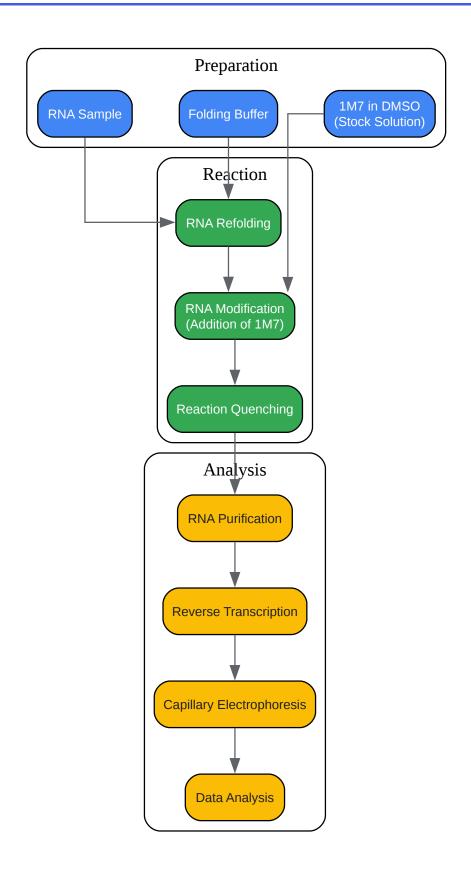


- Quenching: The reaction is terminated, often by placing the mixture on ice.[5]
- RNA Purification: The modified RNA is then purified, typically by ethanol precipitation, to remove unreacted 1M7 and other components of the reaction mixture.[5]
- Primer Extension: The modification sites are identified using reverse transcription with a
 fluorescently labeled primer. The 2'-O-adducts formed by 1M7 block the reverse
 transcriptase, leading to cDNAs of varying lengths that correspond to the modified positions.
- Analysis: The resulting cDNA fragments are analyzed by capillary electrophoresis to determine the sites and extent of modification, providing insights into the RNA's structure.[1]

Visualizations Experimental Workflow for SHAPE Chemistry

The following diagram illustrates the general workflow of a SHAPE experiment using 1M7.





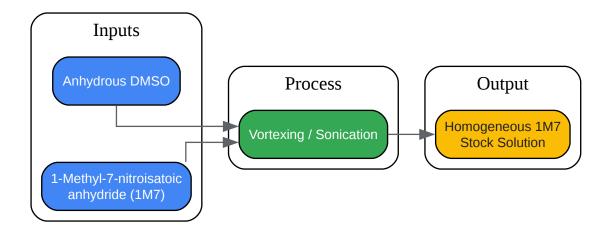
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Caption: Workflow of a SHAPE experiment using 1M7.



Logical Relationship of Solubility Factors

This diagram outlines the key factors influencing the successful dissolution of 1M7 in DMSO.



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Caption: Key factors for dissolving 1M7 in DMSO.

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